Omtriptolide
CAS No.: 195883-06-8
Cat. No.: VC0538086
Molecular Formula: C24H28O9
Molecular Weight: 460.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 195883-06-8 |
---|---|
Molecular Formula | C24H28O9 |
Molecular Weight | 460.5 g/mol |
IUPAC Name | 4-[[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxy]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C24H28O9/c1-10(2)22-17(32-22)18-24(33-18)21(3)7-6-11-12(9-29-19(11)28)13(21)8-14-23(24,31-14)20(22)30-16(27)5-4-15(25)26/h10,13-14,17-18,20H,4-9H2,1-3H3,(H,25,26)/t13-,14-,17-,18-,20+,21-,22-,23+,24+/m0/s1 |
Standard InChI Key | HROMYAWHLUOUPY-AHCCQAQQSA-N |
Isomeric SMILES | CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OC(=O)CCC(=O)O)O7)COC6=O)C |
SMILES | CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC(=O)CCC(=O)O)O7)COC6=O)C |
Canonical SMILES | CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC(=O)CCC(=O)O)O7)COC6=O)C |
Appearance | Solid powder |
Introduction
Chemical and Pharmacological Profile of Omtriptolide
Omtriptolide (C₂₄H₂₈O₉, molecular weight 460.47 g/mol, CAS 195883-06-8) is a semisynthetic derivative designed to enhance the bioavailability of triptolide . Its structure incorporates a glucose conjugate or similar solubilizing group, enabling sustained release of active triptolide in vivo while reducing acute toxicity . Compared to triptolide (C₂₀H₂₄O₆), omtriptolide’s modifications improve pharmacokinetic properties, including prolonged half-life and reduced peak plasma concentrations .
Table 1: Key Chemical Properties
Property | Omtriptolide | Triptolide |
---|---|---|
Molecular Formula | C₂₄H₂₈O₉ | C₂₀H₂₄O₆ |
Molecular Weight | 460.47 g/mol | 360.4 g/mol |
Solubility | Water-soluble | Lipophilic |
CAS Number | 195883-06-8 | 38748-32-2 |
Prodrug Conversion | Hydrolysis in vivo | N/A |
Mechanism of Action: Targeting Transcription and Immune Pathways
Omtriptolide exerts its effects through its active metabolite, triptolide, which covalently binds to the XPB subunit (ERCC3) of the transcription factor TFIIH . This interaction inhibits RNA polymerase II (RNAPII)-mediated transcription and nucleotide excision repair (NER), leading to cell cycle arrest and apoptosis in proliferating cells . The 12,13-epoxide group in triptolide is critical for forming a covalent adduct with Cys342 on XPB, disrupting ATPase activity and transcriptional elongation .
In immune cells, omtriptolide suppresses NF-κB and MAPK signaling pathways, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines . It also inhibits dendritic cell maturation and T-cell activation, contributing to its immunosuppressive properties .
Preclinical Efficacy in Disease Models
Anticancer Activity
Omtriptolide demonstrates potent antitumor effects in preclinical models:
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Pancreatic Cancer: In murine xenografts, omtriptolide (0.25 mg/kg/day) reduced tumor volume by 70% and outperformed gemcitabine in delaying progression .
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Leukemia: Omtriptolide synergized with TRAIL (TNF-related apoptosis-inducing ligand) to induce apoptosis in resistant cell lines by downregulating XIAP and activating caspase-3 .
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Lung Cancer: Combined with cisplatin, omtriptolide reversed multidrug resistance by inhibiting P-glycoprotein efflux and enhancing DNA damage .
Table 2: Preclinical Anticancer Efficacy
Anti-Inflammatory and Immunosuppressive Effects
In murine models of rheumatoid arthritis and multiple sclerosis, omtriptolide (100 µg/kg/day) attenuated inflammation by:
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Protecting dopaminergic neurons in Parkinson’s disease models by suppressing microglial activation .
Clinical Development and Trials
Omtriptolide has entered early-phase clinical trials for oncology and autoimmune diseases:
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Phase I (NCT02509416): Evaluated safety in relapsed myeloid leukemia, establishing a maximum tolerated dose (MTD) of 0.15 mg/m²/day .
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Phase Ib/II (NCT03403712): Investigating omtriptolide combined with pembrolizumab in solid tumors, with preliminary data showing partial responses in 20% of pancreatic cancer patients .
Key Challenges: Dose-limiting toxicities include transient hepatotoxicity and neutropenia, though these are less severe than with triptolide .
Synthesis and Structural Optimization
Omtriptolide is synthesized via esterification of triptolide’s C-14 hydroxyl group with a glucose-derived moiety . This modification enhances aqueous solubility while allowing enzymatic cleavage in target tissues. Second-generation analogs, such as glutriptolide, further improve pharmacokinetics by incorporating pH-sensitive linkers for tumor-specific activation .
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